

# Germanium: The Bedrock of High-Efficiency Multi-Junction Photovoltaics

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## Compound of Interest

Compound Name: **GERMANIUM**

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A comparative analysis of **germanium**'s role in advancing multi-junction solar cell technology, supported by experimental data and detailed protocols.

In the pursuit of ultra-high-efficiency solar energy conversion, multi-junction photovoltaics (MJPs) have emerged as a leading technology, particularly for demanding applications such as aerospace and concentrator photovoltaics (CPV). At the heart of many of these high-performance devices lies a crucial element: **germanium** (Ge). This guide provides an in-depth analysis of the advantages of utilizing **germanium** as a substrate and active sub-cell in MJP devices, offering a comparison with alternative materials, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in the field.

## The Strategic Advantage of Germanium

**Germanium**'s prevalence in state-of-the-art multi-junction solar cells is not coincidental. Its fundamental material properties offer a unique combination of benefits that are difficult to match with other semiconductor materials.

## Superior Lattice Matching

One of the most significant advantages of **germanium** is its excellent lattice constant compatibility with gallium arsenide (GaAs), a key material in the middle sub-cell of many high-efficiency MJP designs. This close lattice match is critical for the epitaxial growth of subsequent semiconductor layers, minimizing the formation of performance-degrading crystal defects and

dislocations. This structural integrity is paramount for achieving high open-circuit voltages and overall device efficiency.

## Optimal Bandgap for Infrared Absorption

The solar spectrum is broad, and a key strategy of MJP technology is to divide this spectrum and convert different portions with dedicated sub-cells. **Germanium**, with its bandgap of approximately 0.67 eV, is ideally suited to absorb the lower-energy, long-wavelength infrared portion of the solar spectrum that passes through the upper sub-cells. This allows the MJP cell to harvest photons that would otherwise be lost in single-junction or wider-bandgap multi-junction designs, thereby increasing the overall short-circuit current and efficiency.

## Robust and Cost-Effective Foundation

Beyond its electronic properties, **germanium** offers practical advantages. It is a robust material with favorable mechanical properties, making it a reliable substrate for the complex fabrication processes involved in MJP manufacturing. Furthermore, compared to more exotic compound semiconductors, **germanium** is relatively abundant and less expensive, contributing to a more favorable cost-to-performance ratio, especially in high-volume production.

## Performance Comparison: Germanium vs. Alternatives

The selection of the bottom sub-cell material is a critical design choice in multi-junction photovoltaics. While **germanium** is the incumbent material, alternatives such as indium gallium arsenide (InGaAs) and silicon (Si) are also considered. The following tables summarize the comparative performance of MJP cells with different bottom sub-cell materials.

Parameter	GalnP/GaAs/Ge	GalnP/GaAs/InGaAs (IMM)	AlGaAs/GaAs/Si	Notes
Typical Efficiency (AM0)	~28.6% <a href="#">[1]</a>	~30.6% <a href="#">[1]</a>	-	IMM (Inverted Metamorphic) structures can offer higher efficiencies but with increased manufacturing complexity.
Typical Efficiency (AM1.5)	~40% (concentrated)	-	41.5%	Silicon offers a marginal theoretical efficiency advantage in this specific configuration.
Open-Circuit Voltage (Voc)	High	Potentially Higher	High	Dependent on material quality and bandgap.
Short-Circuit Current (Isc)	High	High	High	Dependent on absorption spectrum of the bottom cell.
Fill Factor (FF)	High	High	High	Influenced by series and shunt resistance.

Standalone Bottom Sub-cell Performance	Germanium (Heterojunction)	Indium Gallium Arsenide (InGaAs)	Silicon (Si)
Open-Circuit Voltage (Voc)	0.291 V[2]	Higher than Ge	Higher than Ge
Short-Circuit Current (Isc)	45.0 mA/cm <sup>2</sup> [2]	Lower than Ge	Lower than Ge
Fill Factor (FF)	0.656[2]	Comparable to Ge	Comparable to Ge
Efficiency	8.6%[2]	Higher than Ge	Higher than Ge

## Experimental Protocols

The fabrication and characterization of **germanium**-based multi-junction solar cells involve a series of precise and controlled experimental procedures. Below are detailed methodologies for key processes.

## Fabrication of GaInP/GaAs/Ge Triple-Junction Solar Cells via MOCVD

### 1. Substrate Preparation:

- Start with a p-type **germanium** (Ge) wafer with a specific crystal orientation (e.g., (100) with a slight offcut).
- Perform a thorough cleaning procedure to remove organic and inorganic contaminants from the Ge substrate surface. This typically involves sequential cleaning in solvents like acetone, isopropanol, and deionized water, followed by an oxide removal step using a dilute hydrofluoric acid (HF) solution.

### 2. MOCVD Growth:

- Load the prepared Ge substrate into a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor.
- Nucleation Layer: Deposit a thin buffer layer (e.g., GaAs) to initiate high-quality crystal growth.

- Bottom Sub-cell (Ge): The p-n junction in the **germanium** is often formed by the diffusion of n-type dopants from the subsequent layer during the high-temperature MOCVD process.
- Tunnel Junctions: Grow highly doped p++/n++ layers (e.g., AlGaAs/InGaP) to create a low-resistance connection between the sub-cells.
- Middle Sub-cell (GaAs): Grow the p-type and n-type layers of gallium arsenide (GaAs).
- Top Sub-cell (InGaP): Grow the p-type and n-type layers of indium gallium phosphide (InGaP).
- Window and Contact Layers: Deposit a high-bandgap window layer (e.g., AlInP) to reduce surface recombination, followed by a heavily doped contact layer (e.g., GaAs) to facilitate ohmic contact formation.

### 3. Device Processing:

- Metallization: Use photolithography and metal deposition (e.g., evaporation or sputtering) to define the front and back metal contacts. A common front contact scheme is Ti/Pt/Au, while the back contact is often a broad area metallization.
- Mesa Isolation: Etch trenches to isolate individual cells on the wafer, which can be done using wet chemical etching with selective etchants for the different III-V layers.<sup>[3]</sup>
- Anti-Reflection Coating (ARC): Deposit a single or multi-layer ARC (e.g., TiO<sub>2</sub>/Al<sub>2</sub>O<sub>3</sub>) on the front surface to minimize reflection and maximize light absorption.

## Characterization of Multi-Junction Solar Cells

### 1. Current-Voltage (I-V) Measurement:

- Use a solar simulator with a spectrum that closely matches the target operating conditions (e.g., AM0 for space, AM1.5G for terrestrial).
- Mount the solar cell on a temperature-controlled stage.
- Illuminate the cell and measure the current as a function of voltage from short-circuit to open-circuit conditions.
- From the I-V curve, extract key performance parameters: short-circuit current (I<sub>sc</sub>), open-circuit voltage (V<sub>oc</sub>), fill factor (FF), and conversion efficiency ( $\eta$ ).

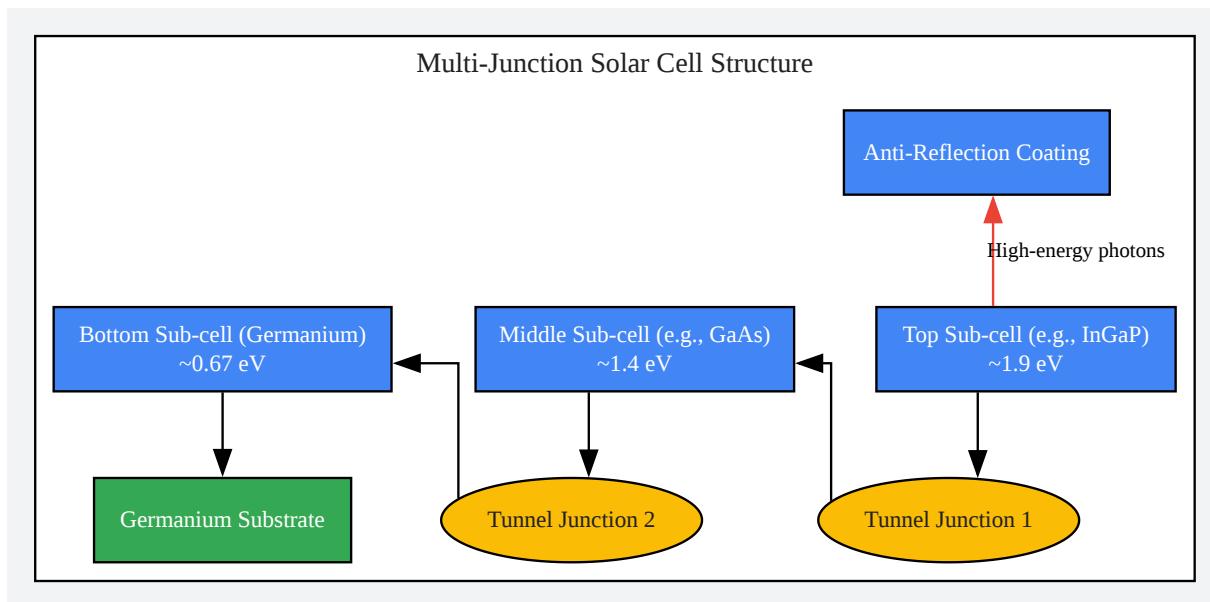
### 2. Quantum Efficiency (QE) Measurement:

- Use a setup consisting of a light source, a monochromator to select specific wavelengths, and a calibrated reference detector.
- Illuminate the multi-junction solar cell with monochromatic light of a known wavelength and intensity.

- To measure the QE of a specific sub-cell (e.g., the Ge sub-cell), apply appropriate light and voltage biasing to the other sub-cells to ensure that the sub-cell of interest is the current-limiting one.
- Measure the short-circuit current generated by the cell at each wavelength.
- The external quantum efficiency (EQE) is calculated as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.

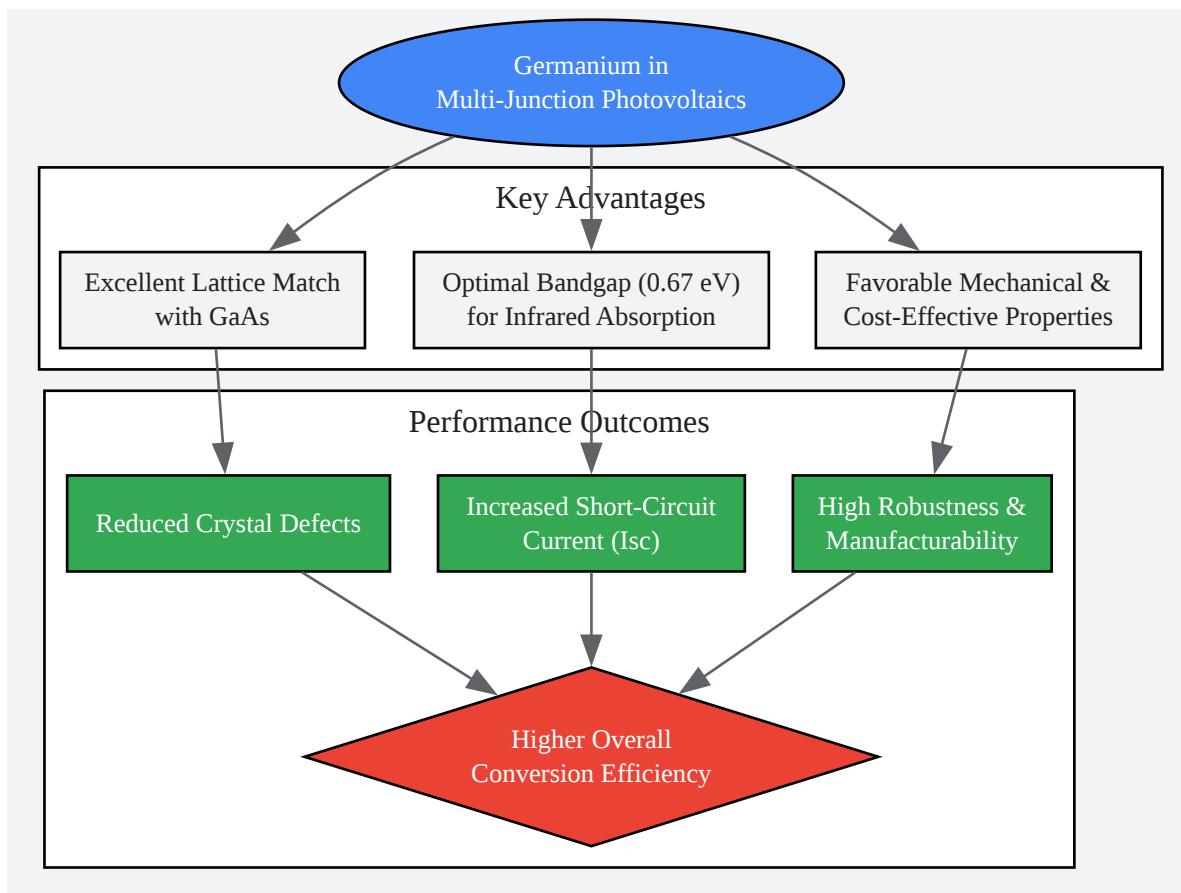
## Visualizing the Advantage: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



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Structure of a typical GaInP/GaAs/Ge multi-junction solar cell.



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